molecular formula C16H12Cl2N4OS B12006500 5-(2,4-dichlorophenyl)-4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

5-(2,4-dichlorophenyl)-4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

Cat. No.: B12006500
M. Wt: 379.3 g/mol
InChI Key: HXEUGDRRCDQWDP-CNBQOGPHSA-N
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Description

5-(2,4-dichlorophenyl)-4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dichlorophenyl)-4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: This step often involves the use of chlorinated aromatic compounds and suitable coupling reagents.

    Attachment of the Furyl and Propenylidene Groups: These groups can be introduced through condensation reactions using aldehydes or ketones.

    Formation of the Hydrosulfide Group: This step may involve the use of thiolating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the furyl group, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions could introduce new functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This compound may exhibit similar activities, making it a subject of interest in drug discovery.

Medicine

Medicinally, compounds with triazole rings are known for their therapeutic potential. This compound could be investigated for its efficacy in treating various diseases, including infections and cancers.

Industry

Industrially, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2,4-dichlorophenyl)-4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with various derivatives.

    Fluconazole: A triazole antifungal agent.

    Voriconazole: Another triazole antifungal with a broad spectrum of activity.

Uniqueness

What sets 5-(2,4-dichlorophenyl)-4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.

Properties

Molecular Formula

C16H12Cl2N4OS

Molecular Weight

379.3 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-4-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H12Cl2N4OS/c1-10(7-12-3-2-6-23-12)9-19-22-15(20-21-16(22)24)13-5-4-11(17)8-14(13)18/h2-9H,1H3,(H,21,24)/b10-7+,19-9+

InChI Key

HXEUGDRRCDQWDP-CNBQOGPHSA-N

Isomeric SMILES

C/C(=C\C1=CC=CO1)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC(=CC1=CC=CO1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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